molecular formula C16H13FN2OS2 B2983939 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 898439-07-1

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2983939
CAS No.: 898439-07-1
M. Wt: 332.41
InChI Key: LUVSTOSRHCHBOE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate.

    Introduction of the benzo[d]thiazole moiety: The thioether intermediate is then reacted with 2-methylbenzo[d]thiazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the thioether to a thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVSTOSRHCHBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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